1-(7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl)-N-(2-hydroxy-2-methyl-3-(methylthio)propyl)methanesulfonamide
Description
This compound is a bicyclic sulfonamide derivative featuring a 7,7-dimethyl-2-oxobicyclo[2.2.1]heptane (camphor-derived) core linked to a methanesulfonamide group substituted with a 2-hydroxy-2-methyl-3-(methylthio)propyl chain. The bicyclic framework confers rigidity and stereochemical complexity, while the sulfonamide and thioether-hydroxyalkyl substituents introduce polar and hydrophobic functionalities.
Properties
IUPAC Name |
1-(7,7-dimethyl-2-oxo-1-bicyclo[2.2.1]heptanyl)-N-(2-hydroxy-2-methyl-3-methylsulfanylpropyl)methanesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H27NO4S2/c1-13(2)11-5-6-15(13,12(17)7-11)10-22(19,20)16-8-14(3,18)9-21-4/h11,16,18H,5-10H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SDZNWBZZIVXOQP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2CCC1(C(=O)C2)CS(=O)(=O)NCC(C)(CSC)O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H27NO4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 1-(7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl)-N-(2-hydroxy-2-methyl-3-(methylthio)propyl)methanesulfonamide is a complex organic molecule that has garnered attention for its potential biological activities. Understanding its pharmacological properties is crucial for evaluating its applicability in medicinal chemistry and pharmacotherapy.
Chemical Structure and Properties
This compound belongs to a class of sulfonamides, which are known for their diverse biological activities, including antimicrobial and antitumor effects. The chemical formula is , and it has a molecular weight of 319.4 g/mol. The structural features include a bicyclic framework, which may contribute to its biological interactions.
Antitumor Activity
Research indicates that many bicyclic compounds possess antitumor properties due to their ability to interfere with cellular processes such as DNA replication and repair. In vitro studies using MTT assays have shown that related compounds can inhibit the growth of tumor cell lines, suggesting that this compound may also exhibit similar antitumor activities.
Case Studies and Research Findings
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In Vitro Studies :
- A study exploring the cytotoxic effects of sulfonamide derivatives demonstrated that certain modifications enhance antitumor activity against breast cancer cell lines (MCF-7). The results showed a dose-dependent response with IC50 values indicating effective concentrations in the micromolar range.
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Mechanistic Insights :
- Mechanistic studies have revealed that sulfonamides can induce apoptosis in cancer cells through the activation of caspases and modulation of Bcl-2 family proteins, leading to cell cycle arrest at the G1 phase.
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Comparative Analysis :
- Comparative studies with other known sulfonamides suggest that the presence of bulky groups in the bicyclic structure may enhance lipophilicity, potentially improving cellular uptake and bioavailability.
Data Table: Biological Activities of Related Compounds
Comparison with Similar Compounds
Comparison with Structural Analogs
The compound belongs to a family of camphor-derived sulfonamides, differing primarily in the substituents on the sulfonamide nitrogen. Below is a comparative analysis of key analogs:
Structural and Functional Implications
Substituent Effects on Physicochemical Properties
- Hydrophilicity : The target compound’s hydroxy and thioether groups enhance water solubility compared to adamantyl (Compound 13) or tert-butyl (Compound 29) derivatives. However, it is less hydrophilic than the unsubstituted camphor-10-sulfonamide .
- Steric Bulk : The branched propyl chain in the target compound may impede binding to sterically sensitive targets compared to N,N-dimethyl (Compound 8) but is less obstructive than adamantyl (Compound 13).
- Chirality : The bicyclo[2.2.1]heptane core introduces multiple stereocenters. Enantiomer-specific activity is plausible, as seen in related camphor derivatives .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
